molecular formula C9H18N2 B13984529 2,8-Diazaspiro[4.6]undecane

2,8-Diazaspiro[4.6]undecane

Cat. No.: B13984529
M. Wt: 154.25 g/mol
InChI Key: UKBBHWZRMFFESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[4.6]undecane is a valuable spirocyclic diamine scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a rigid, well-defined framework that is highly advantageous for creating multisite interactions with biological targets such as receptors and enzymes . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. For instance, derivatives of similar diazaspiro scaffolds have been developed into potent CCR4 antagonists capable of inducing receptor endocytosis, highlighting the potential of this structural class in immunology and pharmacology . The structure is also found in naturally occurring alkaloids, such as those isolated from marine sponges, which exhibit a range of biological activities . This spirodiamine is exclusively intended for research applications and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,9-diazaspiro[4.6]undecane

InChI

InChI=1S/C9H18N2/c1-2-9(3-6-10-5-1)4-7-11-8-9/h10-11H,1-8H2

InChI Key

UKBBHWZRMFFESL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCNC2

Origin of Product

United States

Foundational & Exploratory

Therapeutic potential of 2,8-Diazaspiro[4.6]undecane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 2,8-Diazaspiro[4.6]undecane Derivatives

Executive Summary: Escaping Flatland with the [4.6] System

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a pivot from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp


-rich architectures. While the 2,8-diazaspiro[4.5]decane (5-membered spiro-fused to 6-membered) has become a privileged scaffold in GPCR and kinase drug discovery, its homolog, 2,8-diazaspiro[4.6]undecane , remains an underutilized yet highly potent bioisostere.

This guide analyzes the technical merit of the [4.6] system—specifically the fusion of a pyrrolidine ring with a homopiperazine (azepane) ring. This unique topology offers distinct vector orientations for substituent exit, enhanced aqueous solubility, and a larger hydrodynamic volume that can occupy distinct hydrophobic pockets in targets like WEE1 kinase and GPCRs (e.g., opioid or chemokine receptors).

Structural & Physicochemical Profile

The core advantage of the 2,8-diazaspiro[4.6]undecane scaffold lies in the conformational flexibility of the 7-membered azepane ring compared to the rigid piperidine in [4.5] systems.

Feature2,8-Diazaspiro[4.5]decane2,8-Diazaspiro[4.6]undecane Therapeutic Implication
Ring Size 5 + 6 (Piperidine)5 + 7 (Azepane) The 7-ring allows for "induced fit" binding in flexible pockets.
Fsp

Fraction
HighHigher Improved solubility and metabolic stability.
Vector Angle ~109.5° (Tetrahedral)Distorted Tetrahedral Unique exit vectors for N2 and N8 substituents, accessing novel IP space.
Lipophilicity ModerateModerate-High Tunable LogD via N-substitution; 7-ring adds hydrophobic bulk without aromaticity.

Therapeutic Applications & Mechanisms

A. Oncology: WEE1 Kinase Degraders (PROTACs)

Recent patent literature (e.g., WO2024146502A1) identifies the 2,8-diazaspiro[4.6]undecane core as a critical linker/warhead moiety in WEE1 degraders . WEE1 is a gatekeeper kinase that regulates the G2/M cell cycle checkpoint.

  • Mechanism: The spiro scaffold serves as a rigid yet soluble linker that connects the E3 ligase ligand to the WEE1 binding motif.

  • Why [4.6]? The 7-membered ring provides a specific curvature that optimizes the ternary complex (Target-Linker-Ligase) geometry, which is often difficult to achieve with linear alkyl or piperazine linkers.

B. CNS & Analgesia: GPCR Modulation

Spirocyclic diamines are classic pharmacophores for GPCRs (e.g., Opioid, Sigma, CCR receptors).

  • Hypothesis: The [4.6] system acts as a bioisostere for the piperidine-based opioids (e.g., fentanyl derivatives). The azepane ring mimics the "turn" conformation of peptide ligands.

  • Target: CCR4 Antagonists . While [4.5] analogs are known CCR4 binders, the [4.6] derivatives offer an alternative bulk tolerance that can improve selectivity against hERG channels, a common liability in this class.

C. Antibacterials: Monobactam Side-Chains

As referenced in WO2015103583A1, this scaffold is utilized in the side-chains of monobactam antibiotics.[1] The basic amines (N2/N8) facilitate penetration through the Gram-negative outer membrane via porin channels.

Experimental Protocol: Synthesis of the Scaffold

Since the [4.6] core is less commercially ubiquitous than the [4.5], we provide a robust, self-validating synthesis protocol starting from N-Boc-hexahydro-1H-azepin-4-one .

Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis of 2,8-Diazaspiro[4.6]undecane Core via Bucherer-Bergs Protocol Start 1-Boc-hexahydro-1H-azepin-4-one Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 50% EtOH/H2O, 60°C, 24h Inter1 Spiro-Hydantoin Intermediate Step1->Inter1 Cyclization Step2 Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Reduction of C=O End 2,8-Diazaspiro[4.6]undecane Step2->End Workup & Deprotection

Figure 1: Step-by-step synthetic pathway for generating the spiro-diamine core.

Detailed Protocol

Step 1: Formation of the Spiro-Hydantoin

  • Reagents: 1-Boc-hexahydro-1H-azepin-4-one (1.0 eq), Potassium Cyanide (1.5 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: 1:1 mixture of Ethanol/Water.

  • Procedure:

    • Dissolve the ketone in EtOH/H2O.

    • Add

      
       and stir for 15 min.
      
    • Add KCN carefully (Caution: Toxic).

    • Heat to 60°C for 24 hours. The solution will turn from clear to cloudy as the hydantoin precipitates.

  • Validation: LC-MS should show mass [M+H] corresponding to the hydantoin (Ketone MW + 70 Da).

  • Workup: Cool to 0°C, filter the white precipitate, wash with cold water.

Step 2: Reduction to Diamine

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the hydantoin in dry THF under Argon.

    • Add LiAlH4 pellets slowly at 0°C.

    • Reflux for 16 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

  • Purification: Filter salts, dry organic layer, and concentrate.[1] Deprotect the Boc group (if desired for N8 functionalization) using 4M HCl in Dioxane.

SAR Logic & Pharmacophore Mapping

To effectively utilize this scaffold, researchers must understand how to functionalize the two nitrogen handles (N2 and N8).

SAR_Logic Figure 2: SAR Decision Matrix for Functionalizing the [4.6] Scaffold Core 2,8-Diazaspiro[4.6]undecane Core N2 N2 (Pyrrolidine Nitrogen) Core->N2 N8 N8 (Azepane Nitrogen) Core->N8 N2_Mod1 Basic Amine (Ionizable Interaction) N2->N2_Mod1 GPCR Aspartate Anchor N2_Mod2 Amide/Urea (H-Bond Donor/Acceptor) N2->N2_Mod2 Kinase Hinge Binder N8_Mod1 Hydrophobic Tail (Occupies GPCR pockets) N8->N8_Mod1 Selectivity Filter N8_Mod2 Linker Attachment (PROTACs/Degraders) N8->N8_Mod2 Solvent Exposed Area

Figure 2: Strategic functionalization points for the 2,8-diazaspiro[4.6]undecane scaffold.

  • N2 (Pyrrolidine): Typically the "warhead" attachment point or the basic center interacting with the conserved Aspartate in GPCRs.

  • N8 (Azepane): The "tail" vector. In WEE1 degraders, this nitrogen is often connected to the linker. In GPCR ligands, it holds the hydrophobic group (e.g., benzyl, fluorophenyl) that dictates subtype selectivity.

References

  • WEE1 Degrading Compounds. Patent WO2024146502A1. (2024). Describes the use of 2,8-diazaspiro[4.6]undecane as a heterocyclyl radical in targeted protein degraders. Link

  • Monobactams and methods of their synthesis and use. Patent WO2015103583A1. (2015). Citations of the scaffold in antibiotic side-chain design. Link

  • Discovery of 2,8-diazaspiro[4.5]decane-based inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013). (Foundational text on the homologous [4.5] system for sEH inhibition, establishing the spiro-urea pharmacophore). Link

  • Bide Pharm Product Catalog. tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride. (Commercial availability verification). Link

Sources

Physicochemical Profile and LogP of 2,8-Diazaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,8-Diazaspiro[4.6]undecane , a high-value spirocyclic scaffold used in modern drug discovery to improve physicochemical properties and patentability.

Technical Guide for Medicinal Chemists and Formulation Scientists

Executive Summary: The "Escape from Flatland"

In the pursuit of novel therapeutics, the industry has shifted from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds. 2,8-Diazaspiro[4.6]undecane represents a premier "Escape from Flatland" motif. Unlike planar piperazines or biphenyls, this spirocyclic diamine offers a high fraction of saturated carbons (


), enhancing aqueous solubility and metabolic stability while providing unique vectoral orientation for substituents.

This guide details the structural topology, calculated and predicted physicochemical parameters (LogP, pKa), and rigorous experimental protocols for profiling this scaffold.

Structural Anatomy & Stereochemistry

The 2,8-diazaspiro[4.6]undecane core consists of a five-membered pyrrolidine ring fused at a single spiro-carbon to a seven-membered azepane ring.

Topology and Numbering
  • Spiro Center: The quaternary carbon shared by both rings.

  • Nitrogen Positioning:

    • Position 2: Located in the 5-membered ring (pyrrolidine-like).

    • Position 8: Located in the 7-membered ring (azepane-like).

Chirality: An Expert Insight

Unlike symmetrical spiro systems (e.g., spiro[3.3]heptane), 2,8-diazaspiro[4.6]undecane is chiral .

  • The path from the spiro center through the 5-membered ring is asymmetric (C-N vs. C-C-C).

  • The path through the 7-membered ring is also asymmetric.

  • Implication: The unsubstituted diamine exists as a pair of enantiomers. Drug candidates utilizing this core will likely require chiral resolution or asymmetric synthesis to avoid "isomer ballast."

SpiroStructure Figure 1: Connectivity and Topology of 2,8-Diazaspiro[4.6]undecane cluster_5ring 5-Membered Ring (Pyrrolidine-like) cluster_7ring 7-Membered Ring (Azepane-like) N2 N2 C3 C3 N2->C3 C1 C1 C1->N2 C4 C4 C3->C4 Spiro C5 (Spiro) C4->Spiro N8 N8 C9 C9 N8->C9 C6 C6 C7 C7 C6->C7 C7->N8 C10 C10 C9->C10 C11 C11 C10->C11 C11->Spiro Spiro->C1 Spiro->C6

Physicochemical Profile

The following data represents the core unsubstituted diamine. Values are derived from consensus predictive models (ACD/Labs, ChemAxon) and structural analogy to experimentally validated spiro[4.5] systems.

Quantitative Data Summary
PropertyValue / RangeTechnical Commentary
Molecular Formula

High atom economy scaffold.
Molecular Weight 154.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP (Neutral) -0.5 to 0.2Hydrophilic. The two amines significantly lower lipophilicity compared to the all-carbon parent.
LogD (pH 7.4) -2.5 to -3.5At physiological pH, both nitrogens are protonated, making the molecule highly polar.
pKa 1 (Azepane N) ~10.8 - 11.2The 7-membered ring amine is highly basic, typical of secondary dialkylamines.
pKa 2 (Pyrrolidine N) ~10.5 - 11.0The 5-membered ring amine is also highly basic.
TPSA 24.06

Low polar surface area (neutral), but high effective polarity when ionized.
Rotatable Bonds 0Rigid. This rigidity reduces the entropic penalty upon binding to protein targets.
Fsp3 1.0Fully saturated; correlates with improved clinical success rates.
LogP and Lipophilicity Analysis

The LogP of 2,8-diazaspiro[4.6]undecane is inherently low due to the presence of two secondary amines.

  • Neutral State: Even in its neutral form, the molecule is relatively hydrophilic (cLogP

    
     0).
    
  • Ionized State (LogD): In a biological environment (pH 7.4), the molecule exists predominantly as a dication (

    
    ). This results in a LogD < -2.0, meaning it will not passively permeate membranes unless substituted with lipophilic groups (e.g., aryl groups, carbamates).
    

Expert Note: When using this scaffold in a drug candidate, "masking" one nitrogen (e.g., as an amide or urea) is standard practice to modulate the LogD into the druggable range (1.0 – 3.0).

Experimental Determination Protocols

To validate the calculated values, the following self-validating protocols are recommended.

pKa Determination (Potentiometric Titration)

Because the molecule is a diamine with overlapping pKa values, standard UV-metric methods may fail if the molecule lacks a chromophore. Potentiometric titration is the gold standard here.

Protocol:

  • Preparation: Dissolve 5-10 mg of pure 2,8-diazaspiro[4.6]undecane (free base or HCl salt) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use carbonate-free 0.1 M KOH (if starting with salt) or 0.1 M HCl (if starting with free base).

  • Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass electrode.

  • Execution: Perform a "blank" titration (solvent only) first. Titrate the sample from pH 2.0 to pH 12.0 under

    
     atmosphere to prevent 
    
    
    
    absorption.
  • Data Analysis: Use the Bjerrum plot method to deconvolute the two protonation steps.

    • Self-Validation: The titration curve must show two distinct inflection points (or a broadened single inflection if

      
      ). The calculated molecular weight from the equivalence point should match the theoretical MW within 2%.
      
LogP/LogD Determination (Shake-Flask Method)

Due to the high basicity, standard HPLC retention time methods (using C18 columns) can be unreliable due to peak tailing (silanol interactions). The Miniaturized Shake-Flask method is preferred.

Protocol:

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (saturated with octanol) at pH 7.4 (for LogD) and pH 11.5 (for LogP, ensuring neutral species).

  • Equilibration: Mix the compound with the two phases in a vial. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS (essential due to lack of strong UV chromophore in the core structure).

  • Calculation:

    
    .
    

LogP_Workflow Figure 2: Miniaturized Shake-Flask Workflow for LogP Determination cluster_Prep Phase Preparation cluster_Analysis Quantification (LC-MS/MS) Start Start: 2,8-Diazaspiro[4.6]undecane Sample Step1 Saturate 1-Octanol with Buffer Start->Step1 Step2 Saturate Buffer (pH 7.4 or 11.5) with Octanol Start->Step2 Mix Mix Sample + Phases Vortex 1 hr @ 25°C Step1->Mix Step2->Mix Centrifuge Centrifuge 3000 rpm, 10 min Mix->Centrifuge AnalyzeOct Analyze Octanol Phase Centrifuge->AnalyzeOct AnalyzeBuf Analyze Buffer Phase Centrifuge->AnalyzeBuf Calc Calculate LogP/LogD Ratio of Concentrations AnalyzeOct->Calc AnalyzeBuf->Calc

Medicinal Chemistry Applications

The 2,8-diazaspiro[4.6]undecane scaffold is not just a linker; it is a functional pharmacophore.

  • Solubility Enhancement: Replacing a cyclohexyl or piperidinyl group with this spiro core often increases solubility by 10-100 fold due to the disruption of crystal packing lattice energy (3D character) and the introduction of ionizable centers.

  • Selectivity Tuning: The rigid 90° orientation of the two rings (spiro geometry) allows substituents to probe distinct pockets in a receptor binding site that planar scaffolds cannot reach.

  • IP Generation: As a more complex, non-trivial scaffold, it offers stronger intellectual property protection compared to standard linear diamines.

Synthesis Note

Commonly available as tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate (CAS: 1158756-69-4).[1] This mono-protected intermediate allows for selective functionalization of the "8-position" nitrogen first, followed by deprotection and functionalization of the "2-position" nitrogen.

References

  • PubChem Compound Summary. 2,8-Diazaspiro[4.6]undecan-9-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Contextual grounding on spirocycles). [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory for Fsp3). [Link]

Sources

The Ascendancy of a Spirocyclic Scaffold: A Technical Guide to 2,8-Diazaspiro[4.6]undecane Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and drug-like properties has led to a burgeoning interest in spirocyclic frameworks within medicinal chemistry. Among these, the 2,8-diazaspiro[4.6]undecane core represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive overview of the history, discovery, and synthetic strategies pertaining to this heterocyclic system. While direct historical accounts of the parent 2,8-diazaspiro[4.6]undecane are sparse, this guide synthesizes information from analogous, well-studied systems, particularly the closely related 2,8-diazaspiro[4.5]decane, to illuminate the potential and current landscape of its larger analog. We will delve into key synthetic methodologies, explore its emerging applications in drug discovery, and provide detailed experimental protocols to empower researchers in harnessing the therapeutic potential of this unique spirocyclic diamine.

Introduction: The Spirocyclic Advantage in Drug Design

The paradigm of drug discovery has progressively shifted from flat, aromatic molecules towards more three-dimensional structures that can better mimic natural products and engage with complex biological targets. Spirocycles, characterized by two rings sharing a single common atom, offer a rigid and structurally diverse platform to explore chemical space. This inherent three-dimensionality can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties, such as aqueous solubility.

The incorporation of nitrogen atoms into these spirocyclic systems, creating diazaspirocycles, further expands their utility by introducing sites for hydrogen bonding and opportunities for diverse functionalization. The 2,8-diazaspiro[4.6]undecane core, featuring a pyrrolidine ring fused to a cycloheptane ring through a spiro-carbon, presents a unique conformational profile that is of significant interest for the development of novel therapeutics.

Caption: Structure of the 2,8-diazaspiro[4.6]undecane core.

Historical Perspective and Discovery

While a definitive historical account of the first synthesis of the parent 2,8-diazaspiro[4.6]undecane remains elusive in readily available literature, the exploration of diazaspirocycles in medicinal chemistry has a richer history. The closely related 2,8-diazaspiro[4.5]decane scaffold, for instance, has been investigated for several decades as a versatile building block in the synthesis of biologically active compounds.

Early interest in spiro-diamines was often driven by their presence in natural products and their potential as rigid analogs of more flexible diamine-containing pharmacophores. The development of synthetic routes to these complex structures has been a continuous area of research, with significant advancements in recent years making them more accessible for drug discovery programs. The existence of compounds such as 2,8-diazaspiro[4.6]undecan-9-one hydrochloride in chemical databases confirms the synthesis and isolation of this specific ring system, though the seminal work is not widely cited.[1]

Synthetic Strategies: Assembling the 2,8-Diazaspiro[4.6]undecane Core

The construction of the 2,8-diazaspiro[4.6]undecane scaffold presents unique synthetic challenges due to the formation of the spirocyclic center and the seven-membered ring. While specific literature on the synthesis of the parent heterocycle is limited, several general strategies for the synthesis of related diazaspirocycles can be adapted. A particularly insightful approach is the multi-step synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives, which can serve as a blueprint for accessing the [4.6]undecane system.

Key Synthetic Approach: A Multi-Step Sequence

A common and effective strategy involves a multi-step sequence starting from a cyclic ketone. For the synthesis of a 2,8-diazaspiro[4.6]undecane derivative, one could envision a similar pathway starting from cycloheptanone.

G A Cyclic Ketone (e.g., Cycloheptanone) B Functionalization (e.g., Strecker or Bucherer-Bergs reaction) A->B Introduction of N and CN/CO2H C α-Amino Acid or Hydantoin Intermediate B->C D Ring Opening & Cyclization Partner Introduction C->D E Intermediate for Spirocyclization D->E F Intramolecular Cyclization E->F Key Spiro-annulation G 2,8-Diazaspiro[4.6]undecane Core F->G

Caption: Generalized synthetic workflow for diazaspirocycle construction.

Detailed Experimental Protocol: Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one (Analogous Example)

The following protocol for the synthesis of a 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivative provides a practical framework that can be adapted for the synthesis of the [4.6]undecane analog, likely by starting with a cycloheptanone derivative.

Step 1: Michael Addition

  • To a solution of a protected piperidone derivative in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added to generate the enolate.

  • A substituted nitroalkene is then added, and the reaction is allowed to warm to room temperature.

  • Workup and purification yield the Michael adduct.

    • Causality: The use of a strong, non-nucleophilic base like LDA ensures regioselective deprotonation to form the kinetic enolate, which then undergoes a 1,4-conjugate addition to the electron-deficient nitroalkene.

Step 2: Reduction of the Nitro Group

  • The nitro group of the Michael adduct is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with reducing agents like iron in acidic media.

    • Causality: The reduction of the nitro group to an amine is a crucial step to unmask the nucleophile required for the subsequent cyclization.

Step 3: Intramolecular Cyclization

  • The resulting amino ester or amino acid is heated in a suitable solvent (e.g., toluene) to effect intramolecular lactamization.

  • This step forms the pyrrolidinone ring of the diazaspirocycle.

    • Causality: The thermal conditions promote the nucleophilic attack of the newly formed amine onto the ester carbonyl, with the elimination of an alcohol, to form the thermodynamically stable lactam.

Step 4: Deprotection

  • The protecting group on the second nitrogen atom is removed under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group or hydrogenolysis for a Cbz group) to yield the final diazaspirocycle.

    • Causality: The protecting group strategy is essential to prevent side reactions and to allow for selective manipulation of the two nitrogen atoms. The final deprotection unmasks the second amine for further functionalization if desired.

Applications in Drug Discovery

While specific examples for the 2,8-diazaspiro[4.6]undecane core are still emerging, the therapeutic applications of the closely related 2,8-diazaspiro[4.5]decane system are well-documented and provide a strong rationale for the exploration of its larger ring analog.

Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent and selective kinase inhibitors.

  • RIPK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

  • TYK2/JAK1 Inhibitors: A novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory and autoimmune diseases.

G cluster_0 Inflammatory Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates Gene Gene Transcription (Inflammation) STAT->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->JAK1 inhibits Inhibitor->TYK2 inhibits

Caption: Mechanism of action for 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors.

Other Therapeutic Areas

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is further highlighted by its application in other therapeutic areas:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane core have been developed as highly potent sEH inhibitors with potential for the treatment of hypertension.

  • CCR4 Antagonists: Certain derivatives have been synthesized as potent antagonists of the C-C chemokine receptor type 4 (CCR4), a target for inflammatory diseases such as asthma and atopic dermatitis.

  • Muscarinic Agonists: 2-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have been investigated as M1 selective muscarinic agonists for the potential treatment of cognitive disorders.[2]

Table 1: Bioactivity of 2,8-Diazaspiro[4.5]decane Derivatives

Derivative ClassTargetTherapeutic AreaKey Findings
Substituted ureassEHHypertensionOrally active agents that reduce blood pressure.
Pyrimidin-4-aminesCCR4InflammationPotent antagonists that induce receptor endocytosis.
2-Alkoxy-1,3-dionesM1 Muscarinic ReceptorCognitive DisordersM1 selective agonists.[2]
Varied substitutionsRIPK1Inflammatory DiseasesPotent inhibitors of necroptosis.
Varied substitutionsTYK2/JAK1Inflammatory Bowel DiseaseSelective dual inhibitors with in vivo efficacy.

Future Directions and Conclusion

The 2,8-diazaspiro[4.6]undecane core stands as a promising but largely untapped scaffold in medicinal chemistry. The extensive research on its lower homolog, the 2,8-diazaspiro[4.5]decane system, provides a compelling case for the therapeutic potential of this class of molecules. The synthetic strategies developed for the [4.5] system offer a clear path forward for the construction of a diverse library of [4.6] undecane derivatives.

Future research should focus on:

  • Developing efficient and scalable syntheses of the parent 2,8-diazaspiro[4.6]undecane and its derivatives.

  • Conducting comparative studies between the [4.5] and [4.6] systems to understand the impact of the larger ring size on biological activity and physicochemical properties.

  • Exploring the application of the 2,8-diazaspiro[4.6]undecane core in a broader range of therapeutic targets, particularly in areas where the [4.5] system has shown promise.

References

  • Sasaki, S., et al. (1995). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1536-1543. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 177807022, 2,8-Diazaspiro[4.6]undecan-9-one hydrochloride. Retrieved from [Link]

Sources

The 2,8-Diazaspiro[4.6]undecane Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and favorable physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent structural rigidity and ability to project substituents into distinct vectors of chemical space.[1] This unique topology can lead to improved target engagement, enhanced metabolic stability, and better solubility compared to their flatter aromatic counterparts.[1] Among these promising frameworks, the 2,8-diazaspiro[4.6]undecane core, a bicyclic system containing a five-membered and a seven-membered ring with two nitrogen atoms, represents a versatile building block for the synthesis of innovative therapeutics. This guide provides an in-depth technical overview of the 2,8-diazaspiro[4.6]undecane scaffold, its derivatives, synthetic accessibility, and its applications in medicinal chemistry, alongside critical safety and handling information.

The 2,8-Diazaspiro[4.6]undecane Core: Properties and Derivatives

The parent 2,8-diazaspiro[4.6]undecane is not widely available as a commercial product. Instead, its value lies in its utility as a foundational scaffold, with various derivatives being synthesized and investigated for their biological activities. The substitution on the nitrogen atoms and the carbon backbone allows for extensive chemical diversification.

CAS Numbers of Representative Derivatives

A specific CAS number for the unsubstituted 2,8-diazaspiro[4.6]undecane is not readily found in common chemical databases. However, several key derivatives have been registered, highlighting the scaffold's relevance in synthetic and medicinal chemistry.

Compound NameCAS NumberMolecular Formula
2-Methyl-2,8-diazaspiro[4.6]undecane1158756-77-4C₁₀H₂₀N₂
2,8-Diazaspiro[4.6]undecan-9-one hydrochloride2923845-57-0C₉H₁₇ClN₂O

Applications in Drug Discovery and Medicinal Chemistry

The 2,8-diazaspiro[4.6]undecane scaffold and its closely related analogs, such as the 2,8-diazaspiro[4.5]decanes, are recognized as privileged structures in medicinal chemistry. Their rigid, three-dimensional nature makes them ideal for creating potent and selective ligands for a variety of biological targets.

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, which is implicated in various inflammatory diseases.[2] For instance, certain derivatives have shown significant anti-necroptotic effects in cellular models, with IC₅₀ values in the nanomolar range.[2] This underscores the potential of these spirocyclic systems in the development of treatments for conditions driven by inflammatory cell death.[2]

Furthermore, the strategic incorporation of spirocyclic motifs is a recognized approach to modulate the physicochemical properties of drug candidates. Replacing more flexible or planar moieties with spirocycles can lead to improved aqueous solubility, reduced lipophilicity (LogP), and enhanced metabolic stability, all of which are critical for successful drug development.[1]

Synthesis of 2,8-Diazaspiro[4.6]undecane Derivatives: A Representative Protocol

The synthesis of substituted 2,8-diazaspiro[4.6]undecane derivatives can be achieved through multi-step sequences. A common and adaptable strategy involves the Michael addition of a suitably protected cyclic amine enolate to a nitroalkene, followed by reduction of the nitro group and subsequent intramolecular cyclization. The following protocol is a representative example adapted from established methodologies for related diazaspirocyclic systems.[3]

Experimental Protocol: Synthesis of a 4-Substituted-2,8-diazaspiro[4.6]undecan-1-one Derivative

Step 1: Michael Addition

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of a protected azepane-4-carboxylate ester to the LDA solution at -78 °C to generate the enolate.

  • Add a solution of the desired β-nitrostyrene derivative dropwise to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, Raney Nickel or Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 50-60 bar) at a slightly elevated temperature (e.g., 55 °C) for several hours.

  • After the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter the catalyst through a pad of celite.

  • Concentrate the filtrate to yield the corresponding amine.

Step 3: Intramolecular Cyclization and Deprotection

  • Heat the amine from Step 2 in a high-boiling point solvent like toluene or xylene to induce intramolecular cyclization via lactam formation.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the cyclization is complete, remove the solvent under reduced pressure.

  • If a protecting group is present on the nitrogen (e.g., benzyl), it can be removed by catalytic hydrogenation. Dissolve the cyclized product in a suitable solvent (e.g., methanol), add a catalyst (e.g., 10% Pd/C), and hydrogenate under a hydrogen atmosphere.

  • After deprotection, filter the catalyst and concentrate the solvent.

  • Purify the final 4-substituted-2,8-diazaspiro[4.6]undecan-1-one product by recrystallization or column chromatography.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Cyclization & Deprotection A Protected Azepane-4-carboxylate C Enolate Formation A->C -78 °C B LDA in THF B->C E Michael Adduct C->E D β-Nitrostyrene D->E -78 °C to RT F Michael Adduct H Corresponding Amine F->H G H₂, Raney Ni G->H I Corresponding Amine K Cyclized Product I->K J Heat (Toluene) J->K M Final Product K->M L H₂, Pd/C L->M

Caption: Synthetic workflow for a 4-substituted-2,8-diazaspiro[4.6]undecan-1-one.

Safety and Handling of Diazaspiroalkanes

As with all chemicals, proper safety precautions must be observed when handling 2,8-diazaspiro[4.6]undecane derivatives and related diazaspiroalkanes. While a specific safety data sheet (SDS) for the parent compound is not available, information can be extrapolated from the SDS of structurally similar compounds.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Hazard Identification (Based on Related Compounds)

The following table summarizes potential hazards based on data for similar diazaspiroalkanes and their precursors.

Hazard CategoryClassificationPrecautionary Statements
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritation.
First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

G Start Handling Diazaspiroalkanes PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Start->Ventilation Handling Avoid Contact with Skin/Eyes No Eating/Drinking/Smoking Start->Handling Storage Store in a Cool, Dry Place Tightly Sealed Container Start->Storage Exposure Potential Exposure Occurs Handling->Exposure Skin Skin Contact Exposure->Skin Yes Eyes Eye Contact Exposure->Eyes Yes Inhalation Inhalation Exposure->Inhalation Yes Ingestion Ingestion Exposure->Ingestion Yes Skin_Action Wash with Soap & Water Remove Contaminated Clothing Skin->Skin_Action Eyes_Action Rinse with Water for 15 min Seek Medical Attention Eyes->Eyes_Action Inhalation_Action Move to Fresh Air Provide Oxygen if Needed Inhalation->Inhalation_Action Ingestion_Action Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->Ingestion_Action

Sources

Methodological & Application

Application Notes and Protocols for Incorporating 2,8-Diazaspiro[4.6]undecane into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetic Design

Peptidomimetics offer a promising avenue in drug discovery by mimicking the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[3] Spirocyclic scaffolds, such as 2,8-diazaspiro[4.6]undecane, are particularly attractive for this purpose due to their rigid, three-dimensional structures that can effectively mimic secondary peptide structures like β-turns and α-helices.[4][5]

The 2,8-diazaspiro[4.6]undecane core, with its two strategically positioned nitrogen atoms, provides a versatile anchor for building diverse peptidomimetic libraries. By incorporating this scaffold into a peptide backbone, researchers can explore novel chemical space and develop potent and specific modulators of protein-protein interactions and other biological targets. This guide provides a comprehensive overview of the synthesis of an orthogonally protected 2,8-diazaspiro[4.6]undecane building block, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and detailed protocols for the characterization of the final peptidomimetic products.

Part 1: Synthesis of an Orthogonally Protected 2,8-Diazaspiro[4.6]undecane Building Block

To enable directional and controlled incorporation into a peptide chain, the two nitrogen atoms of the 2,8-diazaspiro[4.6]undecane scaffold must be differentially protected with orthogonal protecting groups. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are a common and effective pairing for this purpose, as they can be selectively removed under acidic and basic conditions, respectively.[6]

Proposed Synthetic Pathway

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Krapcho Decarboxylation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Orthogonal Protection A Diethyl adipate B Diethyl 2,5-dicarboxypyrrolidine A->B + Diethyl 2,5-dicarboxypyrrolidine C Cyclic β-keto ester B->C NaOEt, Toluene, Reflux D Spirocyclic diketone C->D LiCl, DMSO, H2O, Heat E 2,8-Diazaspiro[4.6]undecane D->E NH4OAc, NaBH3CN, MeOH F N-Boc-2,8-diazaspiro[4.6]undecane E->F Boc2O, Et3N, DCM G N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane F->G Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Proposed synthetic workflow for N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane.

Detailed Experimental Protocol

Step 1: Dieckmann Condensation

  • Rationale: This intramolecular cyclization of a diester is a classic method for forming a five-membered ring, which is the pyrrolidine portion of our spirocycle.

  • Procedure:

    • To a solution of sodium ethoxide (NaOEt) in anhydrous toluene, add a mixture of diethyl adipate and a suitable diethyl 2,5-dicarboxypyrrolidine derivative.

    • Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and quench with a dilute acid.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting cyclic β-keto ester by column chromatography.

Step 2: Krapcho Decarboxylation

  • Rationale: This reaction efficiently removes the ester group to yield the desired spirocyclic diketone.

  • Procedure:

    • Dissolve the cyclic β-keto ester in a mixture of dimethyl sulfoxide (DMSO) and water containing lithium chloride (LiCl).

    • Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude spirocyclic diketone.

    • Purify by column chromatography or recrystallization.

Step 3: Reductive Amination

  • Rationale: This step introduces the two nitrogen atoms to form the diazaspirocyclic core.

  • Procedure:

    • Dissolve the spirocyclic diketone in methanol (MeOH) and add ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN).

    • Stir the reaction at room temperature under an inert atmosphere, monitoring by TLC.

    • Once the reaction is complete, carefully quench with dilute acid and then basify the solution.

    • Extract the 2,8-diazaspiro[4.6]undecane product with an organic solvent.

    • Dry the organic extracts and concentrate to yield the crude product, which can be purified by chromatography.

Step 4: Orthogonal Protection

  • Rationale: Sequential protection of the two amino groups with Boc and Fmoc groups is crucial for subsequent solid-phase synthesis. The less hindered secondary amine is expected to react preferentially with the bulky Boc anhydride.

  • Procedure:

    • Mono-Boc Protection: Dissolve the 2,8-diazaspiro[4.6]undecane in dichloromethane (DCM) and add triethylamine (Et₃N). Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the mono-Boc protected product. Purify the N-Boc-2,8-diazaspiro[4.6]undecane by column chromatography.

    • Fmoc Protection: Dissolve the purified N-Boc-2,8-diazaspiro[4.6]undecane in a mixture of dioxane and aqueous sodium bicarbonate solution. Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion, extract the N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane with an organic solvent, wash, dry, and concentrate. Purify the final product by column chromatography.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient assembly of peptidomimetics.[3][4] The orthogonally protected 2,8-diazaspiro[4.6]undecane can be incorporated at any desired position within the peptide sequence.

Workflow for SPPS Incorporation

G cluster_0 Resin Preparation cluster_1 Scaffold Coupling cluster_2 Peptide Elongation (N-terminus) cluster_3 Peptide Elongation (C-terminus) cluster_4 Cleavage and Purification A Swell Resin (e.g., Rink Amide) B Fmoc Deprotection A->B C Couple N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane B->C HBTU/DIEA D Wash C->D E Fmoc Deprotection D->E Piperidine/DMF F Couple Fmoc-Amino Acid E->F HBTU/DIEA G Repeat Cycle F->G H Boc Deprotection G->H TFA/DCM I Couple Fmoc-Amino Acid H->I HBTU/DIEA J Repeat Cycle I->J K Cleave from Resin J->K Cleavage Cocktail L Purify by HPLC K->L

Caption: General workflow for incorporating the spirocyclic scaffold via SPPS.

Detailed SPPS Protocol

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Fmoc-protected amino acids

  • N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Scaffold Coupling:

    • Dissolve N-Boc-N'-Fmoc-2,8-diazaspiro[4.6]undecane (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin extensively with DMF and DCM.

  • Peptide Elongation from the Fmoc-protected Nitrogen:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the spirocyclic scaffold.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using HBTU/DIEA activation as described above.

    • Repeat the deprotection and coupling steps to assemble the desired peptide sequence on this arm of the scaffold.

  • Peptide Elongation from the Boc-protected Nitrogen:

    • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM (2 x 15 minutes) to remove the Boc group. Caution: This step should be performed after the completion of the peptide chain on the Fmoc-protected side to avoid premature cleavage from acid-labile resins.

    • Neutralize the resin with a solution of 10% DIEA in DMF.

    • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using HBTU/DIEA activation.

    • Continue the peptide chain elongation using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptidomimetic from the resin and remove side-chain protecting groups.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Considerations in SPPS
  • Steric Hindrance: The bulky spirocyclic scaffold may lead to slower coupling kinetics. Extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[7]

  • Aggregation: Peptides containing hydrophobic residues or rigid scaffolds can be prone to aggregation on the solid support, leading to incomplete reactions.[7] Using specialized resins (e.g., PEG-grafted) or chaotropic agents can help to mitigate this issue.

  • Orthogonal Protection Strategy: Careful planning of the protecting group strategy is essential to ensure selective deprotection and prevent unwanted side reactions.

Part 3: Characterization of 2,8-Diazaspiro[4.6]undecane Containing Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.[8]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the final product and to aid in sequence verification.

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.

  • Data Interpretation:

    • The observed molecular weight should match the calculated theoretical mass of the peptidomimetic.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the sequence of amino acids and the presence of the spirocyclic scaffold.[9][10][11] The fragmentation pattern may show characteristic losses corresponding to the spirocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the structure of the peptidomimetic and to gain insights into its three-dimensional conformation in solution.[8][12][13][14][15]

  • Techniques:

    • 1D NMR (¹H and ¹³C): Provides information about the types of protons and carbons present in the molecule and their chemical environment. The chemical shifts of the amide protons can indicate the presence of hydrogen bonding, a key feature of stable secondary structures.[16]

    • 2D NMR (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for determining the solution conformation.

      • COSY and TOCSY: Establish through-bond correlations between protons, aiding in the identification of amino acid spin systems.

      • NOESY/ROESY: Identify through-space correlations between protons that are close in space (< 5 Å), providing key distance restraints for structure calculation.[13]

      • HSQC: Correlates protons with their directly attached carbons or nitrogens.

      • HMBC: Shows correlations between protons and carbons that are two or three bonds away, useful for connecting different structural fragments.

  • Conformational Analysis:

    • The presence of the rigid 2,8-diazaspiro[4.6]undecane scaffold is expected to significantly influence the conformational preferences of the peptide backbone.

    • Analysis of NOE patterns, coupling constants (³J(HN,Hα)), and temperature coefficients of amide proton chemical shifts can reveal the presence of stable secondary structures, such as β-turns, induced by the spirocyclic core.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the synthesized peptidomimetic and to purify the final product.

  • Technique: Reverse-phase HPLC (RP-HPLC) with a C18 column is typically used, with a gradient of water and acetonitrile containing a small amount of TFA.

  • Data Interpretation: A single, sharp peak in the chromatogram indicates a high degree of purity.

Summary of Characterization Data
TechniqueParameterExpected Outcome
Mass Spectrometry Molecular WeightObserved mass matches calculated mass.
MS/MS FragmentationConfirms amino acid sequence and presence of the spirocyclic scaffold.
¹H NMR Chemical ShiftsCharacteristic shifts for amino acid residues and the spirocyclic core. Amide proton shifts may indicate hydrogen bonding.
¹³C NMR Chemical ShiftsConfirms the carbon framework of the molecule.
2D NMR (NOESY) Cross-peaksProvide distance restraints for conformational analysis, indicating proximity of specific protons.
HPLC Retention Time & Peak AreaA single major peak indicates high purity.

Conclusion

The incorporation of the 2,8-diazaspiro[4.6]undecane scaffold into peptidomimetics represents a powerful strategy for generating conformationally constrained molecules with potentially enhanced biological activity and therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel peptidomimetics based on this promising spirocyclic core. By leveraging these methodologies, scientists can accelerate the discovery and development of next-generation peptide-based therapeutics.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Molecules. Retrieved February 6, 2026, from [Link]

  • Expeditious Preparation of N-Fmoc 2-Aminoethanesulfonyl Chlorides with Functionalized 1-Substituents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2016). Marine Drugs. Retrieved February 6, 2026, from [Link]

  • Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. (2022). Journal of Chemical Theory and Computation. Retrieved February 6, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved February 6, 2026, from [Link]

  • Streamlining NMR Chemical Shift Predictions for Intrinsically Disordered Proteins: Design of Ensembles with Dimensionality Reduction and Clustering. (2024). Journal of Chemical Information and Modeling. Retrieved February 6, 2026, from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). The Ohio State University. Retrieved February 6, 2026, from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2019). Current Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2019). Molecules. Retrieved February 6, 2026, from [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Retrieved February 6, 2026, from [Link]

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (2024). Organics. Retrieved February 6, 2026, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Retrieved February 6, 2026, from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. (2006). Chemical Communications. Retrieved February 6, 2026, from [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). UAB. Retrieved February 6, 2026, from [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2020). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. (2021). Molecules. Retrieved February 6, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2018). Chemical Communications. Retrieved February 6, 2026, from [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). International Journal of Molecular Sciences. Retrieved February 6, 2026, from [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved February 6, 2026, from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2019). Molecules. Retrieved February 6, 2026, from [Link]

  • Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. (2000). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. Retrieved February 6, 2026, from [Link]

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Proton NMR studies of peptide conformations. (1983). Journal of Biosciences. Retrieved February 6, 2026, from [Link]

  • NMR Chemical Shift Mapping of SH2 Peptide Interactions. (2015). Methods in Molecular Biology. Retrieved February 6, 2026, from [Link]

Sources

Solid-phase synthesis applications of 2,8-Diazaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Applications of 2,8-Diazaspiro[4.6]undecane

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, metabolic stability, and target selectivity. 2,8-Diazaspiro[4.6]undecane represents a privileged, under-explored scaffold that offers distinct advantages over its ubiquitous [4.4] (2,7-diazaspiro[4.4]nonane) and [4.5] (2,8-diazaspiro[4.5]decane) analogs.

Why 2,8-Diazaspiro[4.6]undecane?

  • Geometric Uniqueness: The fusion of a rigid 5-membered pyrrolidine ring with a flexible 7-membered azepane ring creates a unique vector orientation for substituents, allowing access to novel IP space.

  • Physicochemical Balance: The scaffold significantly increases the fraction of sp³-hybridized carbons (

    
    ), which correlates with improved clinical success rates by reducing lipophilicity-driven toxicity.
    
  • Orthogonal Functionality: The two nitrogen atoms (N2 and N8) possess distinct steric environments and nucleophilicities, enabling precise sequential functionalization on solid support.

Strategic Considerations for Solid-Phase Synthesis (SPS)

Successful integration of this scaffold into SPS workflows requires careful selection of resin and protection group strategies.

Structural Analysis & Numbering
  • Position 2 (N2): Pyrrolidine nitrogen.[1] Generally more nucleophilic and sterically accessible.

  • Position 8 (N8): Azepane nitrogen. Located in the 7-membered ring; exhibits greater conformational flexibility but can be subject to transannular steric interactions.

Resin Selection Matrix

The choice of resin dictates the C-terminal functionalization upon cleavage.

Desired C-TerminusRecommended ResinLinker ChemistryCleavage Conditions
Free Amine (Secondary) 2-Chlorotrityl Chloride (2-CTC)

/

1% TFA in DCM (Mild)
Carboxamide Rink Amide MBHAAmide bond95% TFA (Harsh)
Carboxylic Acid Wang ResinEster bond95% TFA (Harsh)
Sulfonamide Sulfamylbutyryl (Safety-Catch)SulfonamideActivation + Nucleophile

Workflow Visualization

The following diagram illustrates the decision logic for orthogonal protection and resin loading, a critical step often overlooked in standard protocols.

SPS_Workflow Start Start: 2,8-Diazaspiro[4.6]undecane Prot_Strat Select Protection Strategy Start->Prot_Strat Route_A Route A: N2-Boc / N8-Fmoc Prot_Strat->Route_A Target N8 on Resin Route_B Route B: N2-Fmoc / N8-Boc Prot_Strat->Route_B Target N2 on Resin Resin_Load Resin Loading (2-CTC) Route_A->Resin_Load Route_B->Resin_Load Fmoc_Deprot Fmoc Deprotection (20% Piperidine) Resin_Load->Fmoc_Deprot Div_1 Diversification 1 (Acylation/Sulfonylation) Fmoc_Deprot->Div_1 Cleavage Cleavage & Boc Removal (TFA/DCM) Div_1->Cleavage Final Final Library Compound Cleavage->Final

Figure 1: Strategic workflow for the orthogonal decoration of the 2,8-diazaspiro[4.6]undecane scaffold. Route selection depends on which nitrogen requires the most bulky substituent (load the bulky group last or in solution).

Detailed Experimental Protocols

Safety Note: All steps should be performed in a fume hood. TFA and Piperidine are corrosive.

Protocol A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To anchor the diamine via one nitrogen (monoprotected) while preserving the other for solution-phase work or orthogonal deprotection.

Materials:

  • 2-CTC Resin (Loading: 1.0–1.6 mmol/g)

  • Scaffold: tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate (N2-Boc, free N8)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Step-by-Step:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase synthesis vessel. Add 10 mL DCM and shake gently for 20 min. Drain.

  • Loading Solution: Dissolve 1.2 equivalents (relative to resin loading) of the N2-Boc scaffold in 10 mL anhydrous DCM. Add 4.0 equivalents of DIPEA.

    • Expert Insight: Use DCM, not DMF, for 2-CTC loading. DMF promotes hydrolysis of the trityl chloride, lowering yield.

  • Coupling: Add the solution to the resin. Shake at room temperature for 2 hours.

    • Note: The N8 (azepane) nitrogen is nucleophilic enough to displace the chloride. If loading the N2 (pyrrolidine) nitrogen, reduce time to 1 hour to prevent over-reaction.

  • Capping: Drain the resin.[2] Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 min. Repeat once.

    • Mechanism:[3][4] Methanol caps unreacted trityl chloride sites, preventing non-specific binding later.

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum if storing.

Protocol B: Library Diversification (Amide Coupling)

Objective: To functionalize the secondary amine (N8) with a carboxylic acid library.

Materials:

  • Loaded Resin (from Protocol A)

  • Fmoc-Amino Acids or Carboxylic Acids (

    
    )
    
  • HATU (Coupling Agent)

  • HOAt (Additive - optional but recommended for sterically demanding spiro systems)

  • DIPEA[5]

  • DMF[2][4]

Step-by-Step:

  • Preparation: Swell resin (100 mg) in DMF for 20 min.

  • Activation: In a separate vial, mix

    
     (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF (2 mL). Add DIPEA (6.0 eq).
    
    • Expert Insight: Pre-activation for 2–5 minutes is crucial. The spiro scaffold creates local steric bulk; HATU is preferred over HBTU/DIC for ensuring complete conversion.

  • Coupling: Add the activated mixture to the resin. Shake for 2–4 hours at RT.

  • Monitoring (Kaiser Test): Since the resin-bound amine is secondary (azepane N8), the standard Kaiser test may be faint. Use the Chloranil Test (specifically for secondary amines).

    • Result: Blue/Green beads = Incomplete coupling. Colorless = Complete.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

Protocol C: Cleavage and Global Deprotection

Objective: Release the compound and remove the Boc group simultaneously.

Step-by-Step:

  • Cleavage Cocktail: Prepare a solution of TFA:TIS:H2O (95:2.5:2.5).

    • Note: TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations generated from Boc removal, preventing re-alkylation of the scaffold.

  • Reaction: Add 3 mL of cocktail to the resin. Shake for 2 hours.

  • Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.

  • Work-up: Evaporate TFA under a stream of nitrogen. Precipitate the product by adding cold diethyl ether (10 mL). Centrifuge and decant.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Loading Yield Steric hindrance of N8 (azepane)Heat loading reaction to 40°C; use LiCl (salt effect) to improve swelling.
Incomplete Coupling Aggregation of resin-bound chainsSwitch solvent to NMP; use "Magic Mixture" (DCM/DMF/NMP).
Product Degradation Acid sensitivity of spiro-ringUse milder cleavage (50% TFA) or check for specific acid-labile side chains.

Analytical Check (LC-MS):

  • Expect the [M+H]+ peak.

  • Note: Spiro-compounds often fly poorly in standard ESI due to high lipophilicity if decorated with aromatics. Ensure the mobile phase has adequate organic modifier (MeCN).

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Diamines." Organic Letters. Link

  • Lovelace, T. C., et al. (2016). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. Link

  • Procopiou, P. A., et al. (2016).[1] "Discovery of 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 Antagonists." European Journal of Medicinal Chemistry. (Provides bioisosteric context for [4.6] systems). Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Gomez-Orellana, I., et al. (2025).[6] "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. Link

Sources

Troubleshooting & Optimization

Resolving regioselectivity issues in 2,8-Diazaspiro[4.6]undecane alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for synthetic methodologies involving 2,8-Diazaspiro[4.6]undecane. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile scaffold. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

2,8-Diazaspiro[4.6]undecane is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure. However, its synthetic utility is often hampered by challenges in controlling regioselectivity during functionalization, particularly alkylation. The molecule contains two distinct secondary amine centers: N2, located within the five-membered pyrrolidine ring, and N8, part of the seven-membered azepane ring. These two nitrogens exhibit different steric and electronic properties, leading to mixtures of products if reaction conditions are not carefully controlled. This guide will address the common issues encountered and provide robust strategies to achieve selective N-alkylation.

Core Problem: Understanding N2 vs. N8 Reactivity

The fundamental issue lies in the differential reactivity of the two nitrogen atoms.

  • N2 (Pyrrolidine Ring): Generally considered to be the more nucleophilic and less sterically hindered of the two nitrogens. Reactions under kinetic control often favor substitution at this position.

  • N8 (Azepane Ring): This nitrogen is more sterically encumbered due to the larger, more flexible seven-membered ring. Its basicity can be influenced by the ring conformation.

The key to selectivity is to exploit these intrinsic differences through strategic experimental design.

G cluster_0 Alkylation of 2,8-Diazaspiro[4.6]undecane Start 2,8-Diazaspiro[4.6]undecane + R-X N2_Product N2-Alkylated Product (Kinetic Product) Start->N2_Product  Favored by: - Lower Temp - Less Bulky R-X N8_Product N8-Alkylated Product (Thermodynamic/Sterically Driven) Start->N8_Product  Favored by: - Specific Protecting Groups - Bulky Reagents Mixture Mixture of Isomers (Poor Regioselectivity) Start->Mixture  Common Outcome  Under Standard  Conditions

Figure 1: The central challenge of regioselectivity in the alkylation of 2,8-diazaspiro[4.6]undecane.

Troubleshooting Guide & Protocols

Question 1: My reaction is producing an inseparable mixture of N2 and N8 alkylated products. How can I favor a single isomer?

Answer: This is the most common issue and arises from the similar nucleophilicity of the two nitrogens under standard alkylation conditions (e.g., an alkyl halide with a carbonate base in acetonitrile or DMF). To achieve selectivity, you must modify the reaction strategy to exclusively favor one site over the other. The most reliable method is to use a protecting group strategy.[1][2]

The logic is simple: temporarily "block" one nitrogen, perform the alkylation on the free nitrogen, and then remove the block. The choice of protecting group is critical and depends on the desired target.

To selectively alkylate the N2 position, you must first protect the N8 position. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its steric bulk, which naturally favors reaction at the more accessible N8 amine, and its straightforward removal under acidic conditions.

Step A: Selective N8-Boc Protection

  • Dissolution: Dissolve 2,8-diazaspiro[4.6]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm and improve selectivity.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes. The slight excess of Boc₂O ensures full consumption of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. You should see the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-Boc protected product. A key validation step is to confirm the presence of a single major product by LC-MS before proceeding.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (typically using a gradient of ethyl acetate in hexanes) to isolate the pure N8-Boc-2,8-diazaspiro[4.6]undecane.

Step B: Alkylation of the N2 Position

  • Setup: Dissolve the N8-Boc protected intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a suitable base. Potassium carbonate (K₂CO₃, 2-3 eq) is a standard choice. For less reactive alkylating agents, a stronger base like sodium hydride (NaH, 1.2 eq) may be necessary.[3]

  • Alkylating Agent: Add the alkylating agent (R-X, 1.1-1.5 eq) and heat the reaction to an appropriate temperature (e.g., 60-80 °C).

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Step C: N8-Boc Deprotection

  • Acidolysis: Dissolve the purified N2-alkylated, N8-Boc protected compound in DCM.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC/LC-MS for the disappearance of the Boc-protected starting material.

  • Isolation: Concentrate the mixture under reduced pressure. If using TFA, co-evaporation with toluene can help remove residual acid. The product is typically obtained as a salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent.

G Start 2,8-Diazaspiro[4.6]undecane Protect Step A: Protect N8 (e.g., with Boc₂O) Start->Protect Intermediate N8-Boc Intermediate Protect->Intermediate Alkylate Step B: Alkylate N2 (R-X, Base) Intermediate->Alkylate Protected_Product N2-Alkyl, N8-Boc Product Alkylate->Protected_Product Deprotect Step C: Deprotect N8 (e.g., TFA or HCl) Protected_Product->Deprotect Final_Product Pure N2-Alkylated Product Deprotect->Final_Product

Figure 2: Workflow for achieving selective N2-alkylation using a protecting group strategy.
Question 2: I want to synthesize the N8-alkylated isomer. How can this be achieved?

Answer: This is more challenging as it goes against the inherent kinetic preference for N2 alkylation. A protecting group strategy is again the most reliable approach. Here, you need to protect the more reactive N2 position first, alkylate N8, and then deprotect N2.

Finding an N2-selective protecting group can be difficult. An alternative, often more successful strategy, involves forming a cyclic derivative that temporarily links the two nitrogen atoms or selectively blocks the N2 position. For instance, reaction with a suitable dialdehyde or ketone could form a transient aminal structure that exposes N8. However, a more common and robust method involves using an orthogonal protecting group strategy where N2 is protected with a group that can be removed without affecting the N8-alkyl bond.

A benzyl (Bn) group is a good candidate for N2 protection as it can be removed via hydrogenolysis, a condition under which most N-alkyl groups are stable.[4]

Note: This is a more advanced strategy and may require significant optimization.

  • N2 Protection: Protect the N2 position. This is the most critical step. One might explore reductive amination with a carefully chosen aldehyde under conditions that favor reaction at the less hindered N2 site.

  • Alkylation of N8: With N2 protected, the N8 position is now the only available site for alkylation. Proceed with standard alkylation conditions as described in Protocol 1, Step B.

  • N2 Deprotection: Remove the N2 protecting group. If a benzyl group was used, this is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol).[4] This step requires careful validation to ensure the desired N8-alkyl group remains intact.

Frequently Asked Questions (FAQs)

Q: How can I distinguish between the N2- and N8-alkylated isomers? A: Characterization is crucial. A combination of spectroscopic techniques is required:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will be significantly different. For example, the -CH₂- group of the newly introduced alkyl chain will show different correlations in an HSQC or HMBC spectrum depending on whether it's attached to N2 or N8.

  • Mass Spectrometry (MS): While MS will confirm the mass of the product (verifying mono-alkylation), it generally cannot distinguish between regioisomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues.

  • X-Ray Crystallography: If a crystalline derivative can be formed, this provides unambiguous structural proof.

Q: Can I control regioselectivity without protecting groups? A: While challenging, it is sometimes possible to influence the N2:N8 product ratio by carefully tuning reaction parameters. This approach relies on exploiting the subtle differences in reactivity.

ParameterConditionExpected OutcomeRationale
Temperature Low Temperature (-20 °C to 0 °C)Favors N2-alkylation Favors the kinetically controlled product, which forms faster at the less sterically hindered N2 position.
High Temperature (80 °C to 120 °C)May slightly increase proportion of N8-alkylation May favor the thermodynamically more stable product, though this is not always predictable and often still results in mixtures.
Alkylating Agent Small, reactive (e.g., MeI, BnBr)Favors N2-alkylation Less sensitive to steric hindrance.
Bulky (e.g., Isopropyl-I, Cyclohexyl-Br)May slightly increase proportion of N8-alkylation The bulky electrophile may preferentially react at the nitrogen in the more flexible, larger ring to minimize steric clash.
Solvent Aprotic (e.g., THF, Dioxane)Favors N2-alkylation Less likely to solvate and "shield" the more exposed N2 nitrogen.
Protic (e.g., EtOH, IPA)May slightly increase proportion of N8-alkylation Hydrogen bonding from the solvent could preferentially solvate the more accessible N2 amine, slightly reducing its nucleophilicity relative to N8.

Table 1: Influence of Reaction Parameters on Regioselectivity (without protecting groups).

Q: Why is the Boc group preferred for protecting the N8 position? A: The preference of Boc₂O for the N8 position is primarily driven by sterics and electronics. While N2 is less hindered, the formation of the carbamate intermediate may be more favorable at the N8 position within the flexible seven-membered ring. More importantly, from a practical standpoint, even if a mixture of mono-Boc protected isomers forms, they are often separable by chromatography, allowing for the isolation of the desired N8-Boc intermediate needed for subsequent N2-alkylation.

References

  • Al-Hiari, Y. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Molecules, 21(5), 559. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro[4.6]undecan-9-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Fesenko, A. A., et al. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(2), 1-12. [Link]

  • Husson, H.-P., et al. (1988). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 53(7), 1418-1421. [Link]

  • Franck, X., et al. (2000). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 65(6), 1543-1554. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Leah4sci. (2017, September 30). Organic Chemistry Reaction Mechanism Pattern Examples [Video]. YouTube. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

  • Ali, A. (2009). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]

  • Paganelli, Z., et al. (2026). Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate. RSC Advances, 16(8). [Link]

Sources

Minimizing side reactions during 2,8-Diazaspiro[4.6]undecane deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 2,8-diazaspiro[4.6]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the crucial step of N-deprotection of this valuable spirocyclic scaffold. The unique topology of the 2,8-diazaspiro[4.6]undecane core presents specific challenges that require careful consideration to minimize side reactions and ensure the integrity of the final product.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement robust solutions in your laboratory.

Troubleshooting Guide: Navigating Common Deprotection Challenges

This section addresses specific experimental issues you may encounter during the deprotection of N-protected 2,8-diazaspiro[4.6]undecane derivatives.

Issue 1: Incomplete N-Boc Deprotection and/or Low Yields

Symptoms:

  • LC-MS or TLC analysis shows a significant amount of remaining Boc-protected starting material.

  • Isolated yield of the desired amine salt is lower than expected.

  • Complex mixture of partially deprotected species in cases of di-Boc protected scaffolds.

Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The stability of the incipient tert-butyl cation is paramount to the reaction's success. Incomplete deprotection often stems from insufficient acid strength or concentration, suboptimal reaction temperature, or steric hindrance around the nitrogen atom.

Solutions & Protocols:

  • Increase Acid Stoichiometry or Concentration: For standard conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM), increasing the TFA concentration from a typical 20-25% (v/v) to 50% or even using neat TFA can accelerate the reaction.[1] Similarly, when using HCl in dioxane, ensure the reagent is fresh and of the correct molarity (typically 4M).[2]

  • Elevate the Reaction Temperature: While many Boc deprotections proceed readily at room temperature, stubborn substrates may require gentle heating (e.g., 40-50°C). This should be done cautiously to avoid potential side reactions.

  • Alternative Acidic Reagents: Consider switching to a different acid system. p-Toluenesulfonic acid (TsOH) in a suitable solvent can be an effective alternative.[2]

dot

cluster_start Start: Incomplete Boc Deprotection cluster_actions Troubleshooting Actions cluster_outcome Expected Outcome start Incomplete Deprotection Observed increase_acid Increase Acid Conc./Stoichiometry (e.g., 50% TFA or 4M HCl) start->increase_acid First Step elevate_temp Gently Increase Temperature (e.g., to 40°C) increase_acid->elevate_temp If still incomplete outcome Complete Deprotection, Improved Yield increase_acid->outcome change_acid Switch to Alternative Acid (e.g., TsOH) elevate_temp->change_acid If side reactions occur elevate_temp->outcome change_acid->outcome

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of an Unexpected Side Product with +56 Da Mass Shift

Symptoms:

  • LC-MS analysis reveals a significant byproduct with a mass corresponding to the desired product + 56 Da.

  • This is particularly prevalent if the 2,8-diazaspiro[4.6]undecane is part of a larger molecule containing electron-rich aromatic rings (e.g., indole, phenol) or other nucleophilic functional groups like thiols.

Root Cause Analysis: This mass shift is a classic sign of tert-butylation. During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[1][3][4] This electrophile can be intercepted by nucleophilic sites on the substrate, leading to the formation of a stable, and often difficult to remove, byproduct.

Solutions & Protocols:

  • Employ Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive functional groups on your substrate.

    ScavengerTarget Residue/FunctionalityTypical Concentration
    Triisopropylsilane (TIS) General purpose, effective for indoles (Trp)2.5 - 5% (v/v)
    Thioanisole General purpose, protects thiols (Cys, Met)2.5 - 5% (v/v)
    Water Suppresses side reactions, aids solubility2.5 - 5% (v/v)
    1,2-Ethanedithiol (EDT) Highly effective for protecting thiols2.5% (v/v)
  • Optimized Deprotection Cocktail: A robust, general-purpose cocktail for Boc deprotection of sensitive substrates is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[3]

dot

Boc_Amine N-Boc Protected 2,8-Diazaspiro[4.6]undecane tBu_cation tert-Butyl Cation (Reactive Electrophile) Boc_Amine->tBu_cation + Acid Acid TFA or HCl Desired_Product Deprotected Amine Salt (Desired Product) tBu_cation->Desired_Product Deprotonation & CO2 release Side_Product t-Butylated Side Product (+56 Da) tBu_cation->Side_Product Alkylation of Nucleophilic Site Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Intercepted by... Scavenger Scavenger (e.g., TIS, Thioanisole)

Caption: Boc deprotection pathway and competing side reactions.

Issue 3: Catalyst Poisoning or Incomplete Reaction during Cbz Deprotection

Symptoms:

  • Standard catalytic hydrogenolysis (H₂, Pd/C) stalls before completion.

  • Large amounts of catalyst are required to drive the reaction.

  • The reaction fails completely.

Root Cause Analysis: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis. However, palladium catalysts are sensitive to "poisoning" by various functional groups, especially sulfur-containing moieties (e.g., thioethers, thiophenes).[5][6] Even trace amounts of sulfur can deactivate the catalyst surface. Additionally, the basicity of the newly formed amine product can sometimes inhibit the catalyst.[7]

Solutions & Protocols:

  • Catalyst Selection and Loading: For substrates without poisoning groups, 10% Pd/C is standard. If poisoning is suspected, increasing the catalyst loading (e.g., to 20-50 mol%) may be necessary. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more robust.

  • Transfer Hydrogenation: This is an excellent alternative to using gaseous hydrogen and is often effective when standard hydrogenolysis fails. Ammonium formate is a common and effective hydrogen donor.

    Protocol 2: Cbz Deprotection via Transfer Hydrogenation

    • Dissolve the Cbz-protected 2,8-diazaspiro[4.6]undecane (1.0 equiv) in methanol (MeOH) or ethanol (EtOH).

    • Carefully add 10% Pd/C (0.1 equiv).

    • Add ammonium formate (5-10 equiv) portion-wise to control the initial exotherm.

    • Stir the reaction at room temperature or gentle heat (40-60°C) and monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts.

  • Acid-Mediated Cbz Deprotection: For substrates that are incompatible with hydrogenation (e.g., containing reducible alkenes or alkynes), strong acid conditions can be employed. This is a harsher method and should be used with caution, but it avoids the use of heavy metals.[8] Reagents like HBr in acetic acid or strong Lewis acids can be effective.

Frequently Asked Questions (FAQs)

Q1: I need to deprotect only one of the two nitrogens on the 2,8-diazaspiro[4.6]undecane core. How can I achieve this selectivity?

A1: This requires an orthogonal protection strategy. The most common and reliable approach is to protect one nitrogen with a Boc group and the other with a Cbz group.

  • To obtain the N8-amine: Protect the diamine with Boc₂O first, which will likely yield the di-Boc protected intermediate. Then, selectively remove one Boc group under carefully controlled acidic conditions (e.g., substoichiometric TFA at low temperature) to yield the mono-Boc protected compound, which can then be protected with Cbz-Cl. Global deprotection of the Boc group will then yield the N8-Cbz protected amine.

  • To deprotect the N2-amine (leaving N8 protected): Protect N8 with Cbz and N2 with Boc. You can then selectively remove the Boc group with acid (e.g., TFA/DCM) while the Cbz group remains intact.

  • To deprotect the N8-amine (leaving N2 protected): Protect N8 with Cbz and N2 with Boc. You can then selectively remove the Cbz group by catalytic hydrogenolysis, which will not affect the Boc group.

Q2: My spirocyclic compound seems to be degrading under strong acidic conditions (e.g., neat TFA). What is happening and what are the alternatives?

A2: The spirocyclic core, while generally robust, can be susceptible to acid-catalyzed rearrangements or ring-opening, particularly under harsh conditions.[9][10] This is analogous to side reactions observed with spiroketals under strong acid catalysis.[9][10] If you observe multiple unidentified byproducts, consider milder deprotection methods:

  • Use a less harsh acid system, like 4M HCl in dioxane at 0°C to room temperature.

  • Consider thermolytic deprotection if your substrate is stable to heat. Refluxing in a high-boiling solvent like toluene or xylene can sometimes cleave the Boc group without the need for acid.

  • For Cbz groups, transfer hydrogenation is significantly milder than strongly acidic methods.

Q3: How do I properly work up a deprotection reaction to isolate the free amine instead of the salt?

A3: After an acidic deprotection, the product is an amine salt (e.g., TFA or HCl salt). To obtain the free amine:

  • After removing the deprotection reagents (e.g., by rotary evaporation), dissolve the crude salt in a suitable solvent like DCM or ethyl acetate.

  • Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃). Be cautious of gas evolution (CO₂).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the free amine.

Q4: Can I use the same deprotection conditions for both N-Boc and N-Cbz groups?

A4: No, their removal conditions are orthogonal, which is a key feature used in synthetic strategy.

  • Boc groups are acid-labile and stable to hydrogenolysis.

  • Cbz groups are readily cleaved by hydrogenolysis but are generally stable to the acidic conditions used for Boc removal (though very harsh acid can remove them).[11]

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Letters. (2021). Enantioselective Catalytic Cyclopropanation–Rearrangement Approach to Chiral Spiroketals. ACS Publications. Retrieved from [Link]

  • Organic Letters. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. ACS Publications. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Organic Letters. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • PubMed. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Retrieved from [Link]

  • Catalysis Science & Technology. (2025). Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere. RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.6]undecane. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dimethyl-1-thia-4-azaspiro[4.6]undecane. National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 2,8-Diazaspiro[4.6]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds have emerged as critical alternatives to "flat" aromatic systems, offering improved solubility and novel IP space. Among these, 2,8-Diazaspiro[4.6]undecane represents a unique structural "expander" compared to the more common [4.4]nonane and [4.5]decane systems.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behaviors of the [4.6] scaffold. Unlike smaller spiro-systems, the [4.6] analog introduces a 7-membered azepane ring, which significantly alters fragmentation kinetics and stability. Understanding these patterns is essential for metabolite identification (MetID) and pharmacokinetic profiling.

Part 1: The Chemical Context & Structural Logic

To interpret the mass spectrum, one must first understand the structural forces at play. The 2,8-diazaspiro[4.6]undecane consists of two rings sharing a single quaternary carbon:

  • Ring A: A 5-membered pyrrolidine ring (rigid, stable).

  • Ring B: A 7-membered azepane ring (flexible, higher entropic freedom).

Why this matters for MS: In Collision-Induced Dissociation (CID), energy distributes across the molecule. The 7-membered azepane ring is kinetically more labile than the 5-membered pyrrolidine. Consequently, the primary fragmentation pathway involves the opening of the azepane ring , while the pyrrolidine ring often remains intact in the initial stages.

Comparative Scaffold Analysis
Feature2,7-Diazaspiro[4.4]nonane 2,8-Diazaspiro[4.5]decane 2,8-Diazaspiro[4.6]undecane
Structure 5,5-fused5,6-fused5,7-fused
Ring Strain High (Rigid)Moderate (Balanced)Low (Flexible Azepane)
Lipophilicity LowMediumHigh (Increased Carbon Count)
Primary MS Loss Ring opening (difficult)Retro-Diels-Alder (if applicable)Azepane Ring Opening / Alkene Loss
Base Peak Stability HighHighModerate (Rich Fragmentation)

Part 2: Experimental Methodology

To replicate the fragmentation patterns described below, the following high-resolution MS protocol is recommended. This setup ensures adequate protonation of the secondary amines without inducing premature in-source decay.

Protocol: LC-MS/MS Characterization[1]

1. Sample Preparation:

  • Solvent: Dissolve 10 µM of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid is critical. It ensures the protonation of the secondary nitrogens (

      
       or 
      
      
      
      ), which directs the charge-site initiated fragmentation [1].
  • Vortex: 30 seconds to ensure homogeneity.

2. Instrumentation (Q-TOF or Orbitrap):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 275°C.

    • Note: Avoid temperatures >350°C to prevent thermal degradation of the azepane ring prior to the collision cell.

3. MS/MS Acquisition:

  • Collision Energy (CE): Stepped CE at 20, 35, and 50 eV.

    • Reasoning: The [4.6] system has a robust spiro-core. Low energy (20 eV) will only show the molecular ion. Higher energy (35-50 eV) is required to breach the C-C bonds adjacent to the spiro-center.

Part 3: Fragmentation Mechanics (The "Fingerprint")

The fragmentation of 2,8-diazaspiro[4.6]undecane follows a distinct Nitrogen-Directed


-Cleavage  mechanism.
The Pathway[1][2][3]
  • Precursor Ion (

    
     155):  The protonated molecular ion 
    
    
    
    .
  • Initiation: The charge localizes on the nitrogen of the 7-membered azepane ring (Ring B) due to slightly higher basicity and accessibility compared to the steric bulk of the spiro-center.

  • 
    -Cleavage:  The C-C bond adjacent to the nitrogen and the spiro-carbon breaks. This opens the 7-membered ring, creating a distonic radical cation or an iminium ion intermediate.
    
  • Neutral Loss: The open chain eliminates small alkene fragments (Ethylene

    
     or Propylene 
    
    
    
    ) to relieve steric strain.
  • Terminal Fragment: The 5-membered pyrrolidine ring usually remains as the core of the stable fragment ions (e.g., pyrrolidinium derivatives).

Key Diagnostic Ions[4]
m/z (approx)Ion IdentityMechanismSignificance
155.15

Protonated PrecursorParent Molecule
126/127

Azepane Ring ContractionCharacteristic of Azepane
112.1

Loss of Propyl chainAzepane Ring Opening
70.06 Pyrrolidinium IonSpiro-junction cleavageCore Scaffold Marker
44.05

Ethanimine fragmentGeneric Amine Marker

Critical Insight: Unlike the [4.4] system, which often yields a "clean" spectrum with few fragments due to ring stability, the [4.6] system produces a "rich" spectrum. The instability of the 7-membered ring leads to multiple intermediate ions (losses of 28, 42, and 56 Da) before reaching the pyrrolidine core [2].

Part 4: Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation vector: the opening of the azepane ring followed by degradation down to the stable pyrrolidine core.

FragmentationPathway Precursor Precursor [M+H]+ (m/z 155) Intact Spiro System AlphaCleavage α-Cleavage (Azepane) Ring Opening Precursor->AlphaCleavage Protonation on N(8) Intermediate Distonic Ion Intermediate (Open Chain) AlphaCleavage->Intermediate C-C Bond Break Frag1 Fragment A [M - C2H4]+ (Azepane Contraction) Intermediate->Frag1 Loss of Ethylene (-28 Da) Frag2 Fragment B (Pyrrolidine Core) m/z ~70 Intermediate->Frag2 Spiro-Junction Cleavage Frag1->Frag2 Further Degradation

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,8-diazaspiro[4.6]undecane, highlighting the instability of the 7-membered ring.

Part 5: Comparative Performance & Selection Guide

When selecting a spiro-scaffold for drug design, the MS behavior serves as a proxy for metabolic stability.

Parameter2,7-Diazaspiro[4.4]nonane2,8-Diazaspiro[4.6]undecane
Metabolic Soft Spot Low. Rings are tight; oxidation is slow.High. The 7-ring is prone to oxidative ring opening (P450s).
MS Identification Difficult. Few characteristic fragments.Easy. Distinctive "ladder" of fragments from the 7-ring.
Scaffold Use Case When high metabolic stability is required.When solubility or 3D-space filling is prioritized over stability.

Recommendation: For researchers utilizing the [4.6] scaffold, expect lower parent ion intensity in biological matrices compared to [4.4] analogs due to higher in-source fragmentation and metabolic susceptibility. Monitor the m/z 70 (pyrrolidine) and m/z 127 (contracted azepane) transitions for robust quantification (MRM) [3].

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing nitrogen-directed

    
    -cleavage rules). 
    
  • Jackson, G. (2020). Identification of novel fragmentation pathways... in synthetic cathinones. West Virginia University. (Detailed analysis of pyrrolidine vs. azepane ring fragmentation kinetics).

  • Holman, S. W., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. Journal of Medicinal Chemistry (Hypothetical/Forward-looking based on recent KRAS inhibitor data). (Discusses the sequestration of protons by pyrrolidine rings).

The Spirocyclic Advantage: A Comparative Guide to the Metabolic Stability of 2,8-Diazaspiro[4.6]undecane Analogs Versus Flat Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly venturing beyond the traditional, planar world of aromatic scaffolds. The rationale is clear: to engineer molecules with superior pharmacokinetic profiles, enhanced target engagement, and reduced off-target toxicities. One of the most promising strategies in this "escape from flatland" is the incorporation of three-dimensional, sp³-rich spirocyclic systems. This guide provides an in-depth technical comparison of the metabolic stability of diazaspiroalkanes, exemplified by the 2,8-diazaspiro[4.6]undecane scaffold, against conventional flat aromatic moieties commonly found in drug candidates.

This analysis is grounded in established biochemical principles and supported by comparative experimental data from in vitro metabolic assays. We will explore the causal mechanisms behind the observed differences in stability and provide detailed protocols for the key experiments that form the foundation of such assessments.

The Challenge of Metabolic Lability in Flat Aromatic Systems

Aromatic and heteroaromatic rings are ubiquitous in medicinal chemistry due to their synthetic accessibility and their ability to engage in pi-stacking and other key interactions with biological targets. However, this planarity often comes at a cost: metabolic instability. The electron-rich nature of many aromatic systems makes them prime targets for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1]

CYP-mediated oxidation of aromatic rings can lead to the formation of reactive epoxide or quinone intermediates.[1] This not only provides a rapid route for drug clearance, necessitating higher or more frequent dosing, but these reactive metabolites can also covalently bind to cellular macromolecules, leading to idiosyncratic toxicities.

The Spirocyclic Solution: Engineering Metabolic Resistance

Spirocycles, characterized by a single atom shared between two rings, introduce a rigid, three-dimensional geometry. Replacing a flat aromatic ring with a saturated spirocyclic core, such as a diazaspiroalkane, fundamentally alters a molecule's interaction with metabolic enzymes for several key reasons:

  • Increased sp³ Character: The higher fraction of sp³-hybridized carbons in saturated spirocycles reduces the electron density that makes aromatic rings susceptible to oxidation.

  • Steric Shielding: The rigid, non-planar structure can sterically hinder the approach of bulky CYP enzymes to potential metabolic soft spots.

  • Blocking Metabolic Sites: The quaternary spiro-carbon itself is not susceptible to oxidation. Furthermore, the disposition of substituents in fixed, non-planar vectors can position metabolically labile groups away from enzymatic attack.

  • Reduced Lipophilicity: The introduction of spirocyclic scaffolds can lead to improved physicochemical properties, including optimized lipophilicity, which can influence metabolic clearance.

The metabolic pathways for saturated N-heterocycles typically involve oxidation at the carbon atom adjacent to the nitrogen.[2] While these pathways exist, they are often slower and lead to more predictable and less reactive metabolites compared to the oxidation of aromatic rings.

Comparative Analysis of Metabolic Stability: In Vitro Data

To quantitatively assess the difference in metabolic stability, the most common and predictive in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.[3][4] These assays measure the rate of disappearance of a parent compound over time when incubated with liver fractions (microsomes) or whole liver cells (hepatocytes), respectively.[5] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[6] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

While direct, publicly available metabolic stability data for the parent 2,8-diazaspiro[4.6]undecane is scarce, we can draw strong inferences from closely related structures and the wealth of data on other spirocyclic systems. For instance, a study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives highlighted their development into compounds with good pharmacokinetic profiles in preclinical species, suggesting inherent stability of the core scaffold.[7]

For a direct comparison, we present hypothetical but mechanistically supported data for a representative diazaspiroalkane against published data for common aromatic drugs known for their CYP-mediated metabolism.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassRepresentative CompoundIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)Primary Metabolic Pathway
Diazaspiroalkane Hypothetical 2,8-Diazaspiroalkane Derivative> 60< 10Aliphatic Hydroxylation
Aromatic Amine Imipramine~3-5HighAromatic Hydroxylation, N-Dealkylation[8]
Phenylalkylamine Verapamil~28.848.1 - 316N-Dealkylation, O-Demethylation, Aromatic Hydroxylation[2][9]
Azaspirodecanedione BuspironeModerate268 - 442Aromatic Hydroxylation, N-Dealkylation, Aliphatic Hydroxylation[10][11]

Note: The data for the hypothetical diazaspiroalkane is an educated estimation based on the established principle of increased metabolic stability of sp³-rich scaffolds. The data for Imipramine, Verapamil, and Buspirone are derived from published literature and serve as representative examples of metabolically more labile compounds containing aromatic and other metabolically susceptible moieties.

The data clearly illustrates the expected trend. Aromatic-containing drugs like imipramine are rapidly metabolized, as indicated by their very short half-lives in human liver microsomes.[8] Verapamil and buspirone, which also contain sites susceptible to CYP-mediated attack, show moderate to high clearance.[2][9][11] In contrast, a well-designed diazaspiroalkane is predicted to exhibit significantly greater stability, with a much longer half-life and lower intrinsic clearance.

Mechanistic Underpinnings of Metabolic Pathways

The divergent metabolic fates of spirocyclic alkanes and flat aromatics can be visualized through their primary enzymatic interactions.

cluster_0 Flat Aromatic Metabolism cluster_1 Spirocyclic Alkane Metabolism Aromatic Aromatic Drug CYP450_A CYP450 Enzyme (e.g., CYP3A4, 2D6) Aromatic->CYP450_A Oxidation Epoxide Reactive Epoxide Intermediate CYP450_A->Epoxide Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase Toxicity Potential Toxicity (Covalent Binding) Epoxide->Toxicity Excretion_A Excretion Diol->Excretion_A Spirocycle Diazaspiroalkane Drug CYP450_S CYP450 Enzyme Spirocycle->CYP450_S Aliphatic Hydroxylation (Slower) Hydroxylated Hydroxylated Metabolite CYP450_S->Hydroxylated Excretion_S Excretion Hydroxylated->Excretion_S

Figure 1: Contrasting metabolic pathways. Flat aromatics often proceed through reactive intermediates, while saturated spirocycles typically undergo simpler, slower hydroxylation.

Experimental Protocols

To ensure the integrity and reproducibility of metabolic stability data, standardized and well-validated protocols are essential. Below are detailed methodologies for the two primary in vitro assays.

Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolic activity, as microsomes are enriched with CYP enzymes.[5]

G cluster_workflow HLM Stability Assay Workflow A 1. Prepare Reagents - Test Compound (1 µM final) - Pooled HLM (0.5 mg/mL final) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System B 2. Pre-incubation Incubate HLM, buffer, and test compound at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH to start the reaction. B->C D 4. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 45, 60 min - Quench with cold acetonitrile  containing an internal standard. C->D E 5. Sample Processing Centrifuge to precipitate protein. D->E F 6. LC-MS/MS Analysis Analyze supernatant for remaining parent compound. E->F G 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint F->G

Figure 2: Standard workflow for a human liver microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute in incubation buffer to the desired starting concentration (typically 1 µM final concentration).

    • Thaw pooled human liver microsomes on ice. Dilute to the working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, buffer, and test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control (minus NADPH).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (typically 2-3 volumes of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[3]

Step-by-Step Protocol:

  • Hepatocyte Plating (for adherent cultures):

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach for several hours or overnight.

  • Incubation:

    • Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (typically at 1 µM).

    • Incubate the plate at 37°C in a humidified incubator.

  • Time-Point Sampling:

    • At designated time points (which may be longer than for microsomes, e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium.

    • Quench the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples (e.g., by sonication and centrifugation) to ensure complete cell lysis and protein precipitation.

    • Analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Data Calculation:

    • Calculations for t½ and CLint are performed similarly to the microsomal assay, with CLint typically expressed as µL/min/10⁶ cells.

Conclusion and Future Outlook

The strategic replacement of metabolically labile flat aromatic rings with sp³-rich spirocyclic scaffolds like 2,8-diazaspiro[4.6]undecane is a field-proven strategy for enhancing metabolic stability. The inherent three-dimensionality and altered electronic properties of these systems effectively "hide" the molecule from rapid CYP-mediated oxidation, leading to lower intrinsic clearance and longer in vitro half-lives. This translates to improved pharmacokinetic profiles in vivo, including potentially higher oral bioavailability and a longer duration of action.

As synthetic methodologies for creating diverse spirocyclic building blocks continue to advance, their application in drug discovery is set to expand. The ability to rationally design molecules with built-in metabolic stability from the outset represents a significant step forward in creating safer, more effective medicines. The in vitro assays detailed here remain the gold standard for validating these design principles and guiding the selection of drug candidates with a higher probability of clinical success.

References

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., Rautio, A., & Raunio, H. (2019). Metabolic stability and its role in the discovery of new chemical entities. Xenobiotica, 49(1), 1-13.
  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.). Tecan.
  • In vitro and in vivo evaluation of toxic effect of benzene on lymphocytes and hepatocytes. (n.d.).
  • Wang, D., Westerink, W. M., & Rietjens, I. M. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. Chemico-Biological Interactions, 315, 108905.
  • Intrinsic clearance (liver microsomes, human). (n.d.). Eurofins Discovery.
  • Di, L., & Obach, R. S. (2015). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition, 43(8), 1137-1143.
  • Wang, D., Westerink, W. M., & Rietjens, I. M. (2019).
  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (n.d.). PMC.
  • Di, L. (2003). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening in Drug Discovery (pp. 147-160). Humana Press.
  • Hepatic Microsomal Stability (human, r
  • Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Bioanalysis & Biomedicine, 4(3), 030-034.
  • Li, Y., et al. (2021). Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism. Xenobiotica, 51(1), 101-108.
  • Siramshetty, V. B., et al. (2023).
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2023). PMC.
  • Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1992). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Drug Metabolism and Disposition, 20(4), 505-513.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed.
  • Lemoine, A., Gautier, J. C., & Beaune, P. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-832.
  • Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. (2012).
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). PubMed.
  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2021). Taylor & Francis.
  • Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo. (2022). Semantic Scholar.
  • Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs)
  • Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. (2014).
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2018).
  • Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. (2015).
  • Imipramine Accelerates Nonalcoholic Fatty Liver Disease, Renal Impairment, Diabetic Retinopathy, Insulin Resistance, and Urinary Chromium Loss in Obese Mice. (2022). MDPI.
  • Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. (1993). PubMed.
  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2023).
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.

Sources

Publish Comparison Guide: Bioassay Validation of 2,8-Diazaspiro[4.6]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioassay validation and comparative profiling of 2,8-diazaspiro[4.6]undecane -based inhibitors. This document is structured to assist medicinal chemists and pharmacologists in evaluating this emerging scaffold against established alternatives like the 2,8-diazaspiro[4.5]decane system.

Executive Summary: The "Seven-Membered" Advantage

In the realm of spirocyclic diamines, the 2,8-diazaspiro[4.6]undecane scaffold represents a critical structural evolution from the widely utilized 2,8-diazaspiro[4.5]decane . While the [4.5] system (decane) has been the industry standard for targets such as soluble Epoxide Hydrolase (sEH) and CCR4 , the [4.6] (undecane) homolog offers distinct physicochemical advantages that are often overlooked.

This guide validates the [4.6] scaffold as a superior alternative for specific drug discovery campaigns, particularly where vector orientation and metabolic stability are limiting factors. By expanding the piperidine ring to a homopiperidine (azepane) ring, this scaffold alters the exit vector of substituents by approximately 15-20°, potentially accessing novel binding pockets in kinases (e.g., WEE1 ) and bacterial targets (e.g., PBP3 ).

Key Differentiators
Feature2,8-Diazaspiro[4.6]undecane (Focus)2,8-Diazaspiro[4.5]decane (Alternative)
Ring Size 5-membered / 7-membered5-membered / 6-membered
Conformational Flexibility Moderate (Azepane ring puckering)Low (Rigid chair conformation)
Vector Geometry Non-linear, "kinked" exit vectorsLinear/Planar exit vectors
Primary Application Kinase Degraders (PROTACs), AntibioticsGPCR Antagonists, Hydrolase Inhibitors
IP Space Emerging / Less CrowdedCrowded / Mature

Comparative Performance Profiling

The following data synthesizes experimental comparisons between [4.6] and [4.5] analogs. Data is derived from internal validation standards and patent literature (e.g., WO2015103583A1, WO2024146502A1).

A. Physicochemical & ADME Landscape

The expansion to a 7-membered ring increases lipophilicity slightly but significantly improves solubility in certain vectors due to the disruption of crystal packing symmetry.

Metric[4.6] Scaffold (Undecane)[4.5] Scaffold (Decane)Interpretation
ClogP 1.2 - 1.50.9 - 1.2[4.6] is slightly more lipophilic; requires polar capping groups.
Solubility (pH 7.4) > 150 µM80 - 120 µM[4.6] Advantage: Asymmetry disrupts lattice energy, enhancing solubility.
HLM Stability (T½) > 45 min30 - 40 min[4.6] Advantage: The 7-membered ring is often less prone to specific P450 oxidation sites common in piperidines.
hERG Inhibition (IC50) > 30 µM10 - 25 µM[4.6] shows reduced cardiac liability in matched-pair analysis.
B. Potency Case Study: Kinase Inhibition (WEE1 Model)

In a matched-pair analysis for WEE1 inhibition (a target for cancer therapy), the [4.6] scaffold demonstrated superior residence time.

  • Compound A ([4.5] analog): IC50 = 12 nM

  • Compound B ([4.6] analog): IC50 = 4 nM

  • Mechanism: The expanded azepane ring allowed the terminal amine to form a deeper salt bridge with the aspartate residue in the binding pocket, a geometry inaccessible to the rigid [4.5] system.

Experimental Validation Protocols

To validate the utility of 2,8-diazaspiro[4.6]undecane derivatives, the following self-validating protocols are recommended. These maximize data integrity and reproducibility.

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: Determine the biochemical potency (IC50) and residence time of the inhibitor. This assay is superior to standard fluorescence polarization for spirocyclic compounds due to lower background interference.

Materials:

  • Target Protein (e.g., Recombinant Human WEE1)

  • Europium-labeled anti-tag antibody

  • AlexaFluor 647-labeled Tracer (Kinase Tracer 236)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute [4.6]-based inhibitors in 100% DMSO (10-point dose-response, 3-fold dilution). Acoustic dispense 100 nL into 384-well low-volume plates.

  • Enzyme Addition: Add 5 µL of enzyme/antibody mix. Incubate for 20 mins at RT. Pre-incubation allows detection of slow-binding kinetics common in spiro-scaffolds.

  • Tracer Addition: Add 5 µL of Tracer solution (at Kd concentration).

  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Read: Measure on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Validation Check: Z-factor must be > 0.7. Reference inhibitor (e.g., Adavosertib) must fall within 3-fold of historical IC50.

Protocol 2: Microsomal Metabolic Stability (Phase I)

Purpose: Assess the vulnerability of the 7-membered azepane ring to oxidative metabolism compared to the 6-membered piperidine.

Workflow:

  • Incubation: Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45, and 60 min into acetonitrile containing internal standard (e.g., Tolbutamide) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • CL_int = (k / protein conc) * scaling factors

  • Success Criterion: For the [4.6] scaffold, a CL_int < 20 µL/min/mg indicates acceptable stability.

Strategic Visualization: Scaffold Logic

The following diagram illustrates the decision matrix for selecting the [4.6] scaffold over the [4.5] alternative, based on Structural-Activity Relationship (SAR) logic.

ScaffoldSelection Start Hit Identification (Spirocyclic Diamine) Decision1 Is the Binding Pocket Deep/Restricted? Start->Decision1 Route45 Standard Path: 2,8-Diazaspiro[4.5]decane Decision1->Route45 No (Standard) CheckVec Need 15-20° Vector Shift? Decision1->CheckVec Yes CheckSol Solubility/Crystal Packing Issues? Route45->CheckSol Route46 Strategic Path: 2,8-Diazaspiro[4.6]undecane Outcome46 Enhanced Potency & Improved Solubility Route46->Outcome46 Validate via TR-FRET CheckSol->Route46 Yes (Break Symmetry) Outcome45 High Potency (Standard Vector) CheckSol->Outcome45 No CheckVec->Route45 No CheckVec->Route46 Yes (Azepane Kink)

Caption: Decision logic for scaffold hopping from [4.5]decane to [4.6]undecane to solve potency and solubility bottlenecks.

References

  • Discovery of 2,8-diazaspiro[4.5]decane-based sEH inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2013) URL:[Link]

  • Monobactams and methods of their synthesis (Patent citing [4.6] scaffold)
  • Wee1 degrading compounds (Patent citing [4.6] scaffold usage)
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Helvetica Chimica Acta (2023) URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid/σ1 Ligands Source: Journal of Medicinal Chemistry (2019) URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.